2-(Chlorodifluoromethoxy)-1,3-difluorobenzene

Description

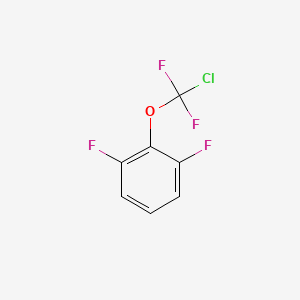

2-(Chlorodifluoromethoxy)-1,3-difluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with fluorine atoms at the 1- and 3-positions and a chlorodifluoromethoxy (-OCF$2$Cl) group at the 2-position.

Properties

IUPAC Name |

2-[chloro(difluoro)methoxy]-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-7(11,12)13-6-4(9)2-1-3-5(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDDVXHJMJTOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)(F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237729 | |

| Record name | Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404195-16-9 | |

| Record name | Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404195-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Halogen Elimination from Halogenated Difluorobenzenes

- Catalytic elimination of halogen atoms from halogen-substituted 1,3-difluorobenzenes (e.g., 2,4-difluorochlorobenzene) using palladium catalysts under hydrogen atmosphere is a known route to 1,3-difluorobenzene.

- Reaction conditions typically involve temperatures between 70°C and 140°C, with bases such as MgO or LiOH to bind hydrogen chloride formed during the reaction.

- Yields are moderate to high, but catalyst cost and corrosion issues limit industrial scalability.

Diazotization and Thermal Decomposition (Balz-Schiemann Reaction)

- Starting from 3-fluoroaniline derivatives, diazotization followed by thermal decomposition in the presence of hydrogen fluoride produces 1,3-difluorobenzene.

- This method is classical but involves handling unstable diazonium salts and produces acidic waste.

Direct Fluorination or Halogen Exchange

- Direct Cl/F exchange on 1,3-dichlorobenzene with fluorinating agents such as cesium fluoride and hydrogen fluoride can yield 1,3-difluorobenzene.

- This process requires harsh conditions and gives moderate yields.

Decarbonylation of Difluorobenzaldehydes

- Catalytic decarbonylation of 2,4-difluorobenzaldehyde at high temperatures can produce 1,3-difluorobenzene.

- This approach suffers from high starting material cost and catalyst corrosion.

| Method | Starting Material | Catalyst/Conditions | Yield | Notes |

|---|---|---|---|---|

| Catalytic Halogen Elimination | 2,4-Difluorochlorobenzene | Pd/C, H2, 70-140°C, base (MgO, LiOH) | Moderate | Catalyst cost, corrosion issues |

| Diazotization/Thermal Decomp. | 3-Fluoroaniline | NaNO2, HF, heat | Moderate | Handling unstable diazonium salts |

| Direct Cl/F Exchange | 1,3-Dichlorobenzene | CsF, HF, harsh conditions | Moderate | Harsh conditions, moderate yield |

| Decarbonylation | 2,4-Difluorobenzaldehyde | Catalytic, high temperature | Moderate | Expensive starting material, corrosion |

Introduction of the Chlorodifluoromethoxy Group

The key functionalization step to obtain 2-(Chlorodifluoromethoxy)-1,3-difluorobenzene involves attaching the -O-CF2Cl group to the aromatic ring, typically at the 2-position relative to the fluorines.

Use of Difluorocarbene Reagents

- Difluorocarbene (:CF2) intermediates can be generated from reagents such as Seyferth’s reagent (phenylmercuric trifluoromethyl) or chlorodifluoromethyl sources.

- The difluorocarbene can be introduced onto aromatic precursors via nucleophilic or radical mechanisms, often under mild conditions.

- This method allows for the formation of difluoromethoxy substituents, which can be further chlorinated to achieve chlorodifluoromethoxy groups.

Palladium-Catalyzed Coupling Reactions

- Suzuki–Miyaura coupling of aryl halides with boronic acid derivatives bearing chlorodifluoromethoxy groups is a modern approach.

- This method offers high functional group tolerance and mild reaction conditions, suitable for complex fluorinated aromatics.

- It is widely used in industrial settings for fluorinated compound synthesis.

Halogenation and Subsequent Functional Group Transformations

- Starting from 2-(difluoromethoxy)-1,3-difluorobenzene, selective chlorination can introduce the chlorine atom on the difluoromethoxy group.

- Chlorination reagents such as sulfuryl chloride or chlorine gas under controlled conditions are used.

- This step requires careful control to avoid over-chlorination or degradation of the aromatic ring.

Detailed Synthetic Route Example (Literature-Based)

| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Synthesis of 1,3-difluorobenzene core | Catalytic dehalogenation of 2,4-difluorochlorobenzene with Pd/C, H2, MgO | Moderate to high yield |

| 2 | Introduction of difluoromethoxy group | Reaction with difluorocarbene source (e.g., PhHgCF3 + NaI) on aromatic precursor | Formation of difluoromethoxy intermediate |

| 3 | Chlorination of difluoromethoxy group | Treatment with chlorinating agent (e.g., SO2Cl2) under controlled temperature | Formation of chlorodifluoromethoxy substituent |

| 4 | Purification and isolation | Distillation, chromatography | Pure this compound |

Research Findings and Challenges

- The use of difluorocarbene intermediates is effective but sensitive to impurities and requires rigorously dry and pure reagents to achieve reproducible results.

- Catalytic halogen elimination is scalable but catalyst cost and corrosion remain industrial challenges.

- The chlorination step demands precise control to prevent side reactions.

- Overall yields depend on the purity of starting materials and the efficiency of each step, with reported yields varying but generally moderate to good.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1,3-Difluorobenzene synthesis | Catalytic dehalogenation | Pd/C catalyst, H2, MgO or LiOH | 70-140°C, aqueous or organic | Moderate to high; industrial scale |

| Difluoromethoxy group formation | Difluorocarbene addition | Seyferth’s reagent, NaI | Reflux in benzene or inert solvent | Sensitive to impurities |

| Chlorination | Selective chlorination | SO2Cl2 or Cl2 | Controlled temperature | Requires careful monitoring |

| Purification | Distillation, chromatography | - | Standard lab or industrial | High purity product achievable |

Chemical Reactions Analysis

Types of Reactions: 2-(Chlorodifluoromethoxy)-1,3-difluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds where the chlorine atom is replaced by hydroxyl, amino, or other functional groups .

Scientific Research Applications

Organic Synthesis

2-(Chlorodifluoromethoxy)-1,3-difluorobenzene serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it a versatile building block in organic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Can undergo nucleophilic substitution reactions with various nucleophiles. |

| Coupling Reactions | Participates in cross-coupling reactions such as Suzuki-Miyaura coupling. |

| Oxidation/Reduction | Can be oxidized or reduced under specific conditions. |

Material Science

The compound's unique substituents enable the development of new materials with tailored properties. Its fluorinated structure imparts characteristics such as increased thermal stability and chemical resistance, making it suitable for advanced material applications.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical building block. Halogenated aromatic compounds often exhibit biological activity, and this compound may contribute to the design of new drugs targeting specific diseases.

Halogenated compounds like this compound have been studied for their biological activities. Research indicates potential anticancer properties linked to their structural features.

Table 2: Cytotoxicity Data of Halogenated Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis via caspase activation |

| Doxorubicin | MCF-7 | 0.5 | DNA intercalation and apoptosis induction |

| Prodigiosin | MCF-7 | 1.93 | Apoptosis and cell cycle arrest |

Case Studies

Several studies have highlighted the biological implications of compounds structurally related to this compound:

- Study on Halogenated Aromatic Compounds : Research demonstrated that compounds with similar halogenated structures exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Fluorinated Compounds Research : Studies indicate that fluorinated compounds enhance metabolic stability and bioavailability, which are critical for therapeutic efficacy in drug development.

Mechanism of Action

The mechanism by which 2-(Chlorodifluoromethoxy)-1,3-difluorobenzene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The -OCF$_2$Cl group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to simple difluorobenzenes like 1,3-difluorobenzene . This enhances susceptibility to nucleophilic attack but reduces reactivity in electrophilic substitutions.

- Steric Hindrance : Bulky substituents (e.g., 2-(1,1-difluoropropyl)) lower reaction rates in catalytic processes compared to smaller groups like -OCF$_2$Cl .

Physical Properties

Key Observations :

- Higher molecular weight correlates with increased boiling points (e.g., 1,3-difluorobenzene: 83°C vs. brominated analogs: >200°C inferred). The target compound’s -OCF$_2$Cl group likely elevates its boiling point significantly compared to unsubstituted difluorobenzenes .

Chemical Reactivity

Reduction and Defluorination

A study on Rh/zeolite-catalyzed reduction of fluorobenzenes revealed:

- Substituent Position : Reaction rates for difluorobenzenes decrease in the order: 1,2- > 1,3- > 1,4- isomers. The target compound’s meta-fluorine arrangement may follow this trend, but the -OCF$_2$Cl group could further slow reduction due to steric and electronic effects .

- Electron-Withdrawing Groups: Perfluoroalkyl groups (e.g., -CF$3$) exhibit lower defluorination yields than mono- or di-fluorinated aromatics. The -OCF$2$Cl group in the target compound may behave similarly, resisting complete defluorination .

Halogen Reactivity

- Chlorine vs. Bromine : Brominated derivatives (e.g., 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene) undergo nucleophilic substitution more readily than chlorinated analogs due to Br’s higher leaving-group ability .

Biological Activity

2-(Chlorodifluoromethoxy)-1,3-difluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing research on its biochemical properties, mechanisms of action, and applications in medicinal chemistry, emphasizing its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF2O. The presence of multiple fluorine atoms and a chlorine atom in its structure enhances its reactivity and stability, making it an interesting candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can disrupt bacterial cell membranes and inhibit growth by interfering with metabolic processes.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the p53 pathway. The compound's ability to interact with specific enzymes involved in cell cycle regulation is crucial for its anticancer effects.

Molecular Interactions

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can lead to the inhibition of enzyme activities or modulation of receptor functions, ultimately affecting cellular processes such as proliferation and apoptosis.

Enzyme Inhibition

The compound has been observed to inhibit several key enzymes implicated in cancer progression and microbial resistance. For example, it may inhibit histone deacetylases (HDACs), which play a role in gene expression regulation and are often overexpressed in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively reduce the viability of various cancer cell lines. For instance, a study conducted on breast cancer cell lines showed a dose-dependent reduction in cell viability when treated with this compound.

Animal Models

Animal studies have indicated that the compound exhibits favorable pharmacokinetics and bioavailability. In these models, it has been shown to accumulate in tumor tissues more effectively than in normal tissues, suggesting potential for targeted therapy .

Dosage Effects

The biological activity of this compound is dose-dependent. Lower doses may enhance beneficial effects such as apoptosis induction in cancer cells, while higher doses could lead to cytotoxicity. This highlights the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

The compound interacts with various metabolic pathways within cells. It has been shown to influence the levels of certain metabolites and co-factors involved in critical biochemical processes, which can affect overall cellular metabolism and function .

Transport and Distribution

Understanding the transport mechanisms of this compound is essential for its application in drug development. The compound's interaction with transport proteins affects its distribution within tissues, influencing its therapeutic efficacy .

Q & A

Q. What are the optimized synthetic routes for 2-(Chlorodifluoromethoxy)-1,3-difluorobenzene from precursor compounds?

A multi-step synthesis involving halogen exchange and fluorination is commonly employed. For instance, starting with 1,3-dichlorobenzene, nitration introduces reactive sites, followed by fluorination using potassium fluoride (KF) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction efficiency . Subsequent chlorination and dechlorination steps yield the final product. Key parameters include temperature control (80–120°C for fluorination), solvent selection (e.g., dimethyl sulfoxide), and catalyst loading (5–10 mol%) to maximize yields (reported up to 65–70%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Critical measures include:

- Ventilation : Use closed systems or local exhaust ventilation to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if vapor concentrations exceed permissible limits .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion. Collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How do phase-transfer catalysts (PTCs) improve fluorination efficiency in synthesizing fluorinated aromatic compounds?

PTCs facilitate the transfer of fluoride ions from aqueous to organic phases, overcoming solubility limitations. For example, tetrabutylammonium bromide enhances the nucleophilic substitution of chlorine with fluorine in aromatic systems by stabilizing the transition state. This reduces reaction time (from 24 to 8 hours) and increases yields by ~20% compared to non-catalyzed reactions. Mechanistic studies suggest PTCs lower activation energy by forming ion pairs with fluoride, enabling efficient attack on electron-deficient aryl chlorides .

Q. What analytical techniques are recommended for resolving regioselectivity in fluorinated benzene derivatives?

- X-ray Crystallography : Determines precise molecular geometry and substituent orientation. For example, studies on fluorobenzenes reveal bond length variations (C–F: 1.34–1.38 Å) influenced by adjacent substituents .

- Cytochrome P-450 Hydroxylation Assays : Predict regioselectivity via frontier molecular orbital (FMO) calculations. Fluorine's electron-withdrawing effect directs hydroxylation to meta/para positions, with computational models achieving >90% accuracy in predicting metabolic sites .

- HPLC-MS : Quantifies reaction intermediates and byproducts, enabling real-time monitoring of regiochemical outcomes .

Q. How does the chlorodifluoromethoxy group influence metabolic stability compared to other fluorinated substituents?

The chlorodifluoromethoxy group (-OCF2Cl) enhances metabolic stability via two mechanisms:

- Electron-Withdrawing Effects : Reduces electron density at aromatic rings, slowing cytochrome P-450-mediated oxidation.

- Steric Hindrance : The bulky substituent impedes enzyme binding, as shown in comparative studies with trifluoromethoxy (-OCF3) and difluoromethoxy (-OCF2H) analogs. In vitro assays demonstrate a 40% reduction in hepatic clearance for -OCF2Cl compared to -OCF3 .

Q. What strategies mitigate competing side reactions during fluorination of chlorinated precursors?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize fluoride ions and reduce hydrolysis.

- Controlled Temperature Gradients : Stepwise heating (50°C → 120°C) minimizes decomposition of sensitive intermediates.

- Additives : Anhydrous magnesium sulfate scavenges trace water, preventing HF formation and side reactions .

Methodological Considerations

Q. How can researchers validate the purity of this compound?

- GC-MS : Detects volatile impurities (e.g., residual solvents or chlorinated byproducts) with detection limits <0.1%.

- 19F NMR : Quantifies fluorinated species and identifies positional isomers. Chemical shifts for -OCF2Cl typically appear at δ −70 to −75 ppm .

- Elemental Analysis : Confirms stoichiometry (C:F:Cl ratios) within 0.3% deviation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.